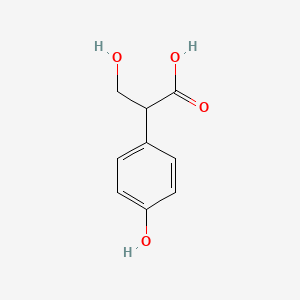
3-Hydroxy-2-(4-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(4-hydroxyphenyl)propanoic acid, also known as phloretic acid, is a naturally occurring phenolic acid. It is commonly found in various fruits and vegetables, particularly in apples and pears. This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-(4-hydroxyphenyl)propanoic acid can be synthesized through several methods. One common synthetic route involves the reduction of 4-hydroxycinnamic acid using hydrogenation. The reaction typically employs a palladium on carbon (Pd/C) catalyst under hydrogen gas at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biotechnological processes. Microbial fermentation using specific strains of bacteria or yeast can convert precursor compounds into the desired product. This method is favored due to its efficiency and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: More saturated hydroxyphenylpropanoic acids.
Substitution: Esters, ethers, and other substituted derivatives.
Scientific Research Applications
3-Hydroxy-2-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Medicine: Research has shown its potential in anti-inflammatory and anti-cancer therapies.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(4-hydroxyphenyl)propanoic acid involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It inhibits the activation of nuclear factor kappa-B (NF-κB) pathways, reducing the expression of pro-inflammatory cytokines.
Cholesterol Efflux: The compound promotes cholesterol efflux from macrophages by up-regulating the expression of ATP-binding cassette transporters such as ABCA1 and SR-B1.
Comparison with Similar Compounds
3-Hydroxy-2-(4-hydroxyphenyl)propanoic acid can be compared with other similar compounds:
4-Hydroxyphenylacetic acid: Similar in structure but lacks the additional hydroxyl group on the propanoic acid chain.
3-(4-Hydroxyphenyl)propionic acid: Similar but differs in the position of the hydroxyl group.
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid:
These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
3-hydroxy-2-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O4/c10-5-8(9(12)13)6-1-3-7(11)4-2-6/h1-4,8,10-11H,5H2,(H,12,13) |
InChI Key |
KDNVHMPPUPGRQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















